molecular formula C11H21NO3 B14044431 (S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate

(S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate

Cat. No.: B14044431
M. Wt: 215.29 g/mol
InChI Key: VPSBBCAIJKSZNF-MRTMQBJTSA-N
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Description

(S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyran ring and an amino acid ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.

    Introduction of the Amino Group: The amino group is introduced via reductive amination, using appropriate amines and reducing agents.

    Esterification: The final step involves esterification of the amino acid with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical processes. Its unique structure allows it to fit into active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate is unique due to its specific chiral configuration and the presence of both a tetrahydropyran ring and an amino acid ester moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

ethyl (2S)-2-amino-2-[(2R,6R)-2,6-dimethyloxan-4-yl]acetate

InChI

InChI=1S/C11H21NO3/c1-4-14-11(13)10(12)9-5-7(2)15-8(3)6-9/h7-10H,4-6,12H2,1-3H3/t7-,8-,10+/m1/s1

InChI Key

VPSBBCAIJKSZNF-MRTMQBJTSA-N

Isomeric SMILES

CCOC(=O)[C@H](C1C[C@H](O[C@@H](C1)C)C)N

Canonical SMILES

CCOC(=O)C(C1CC(OC(C1)C)C)N

Origin of Product

United States

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